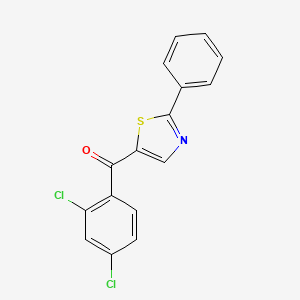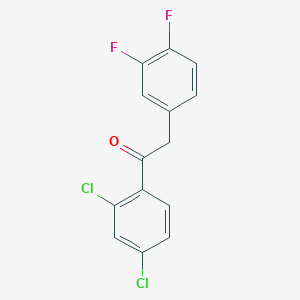
1-(2,4-Dichlorophenyl)-2-(3,4-difluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable precursor of the 2,4-dichlorophenyl group and a precursor of the 3,4-difluorophenyl group in the presence of a base or acid catalyst .Chemical Reactions Analysis
As a ketone, this compound could undergo a variety of chemical reactions. For example, it could be reduced to an alcohol, or it could undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the dichlorophenyl and difluorophenyl groups. For example, the electronegativity of the chlorine and fluorine atoms would likely make the compound polar, and the presence of the phenyl rings could contribute to its lipophilicity .Scientific Research Applications
Enzymatic Process Development
The compound has been utilized in the development of enzymatic processes for the preparation of chiral intermediates. For example, a ketoreductase (KRED) was screened to transform 2-chloro-1-(3,4-difluorophenyl)ethanone into a chiral alcohol, which is a critical intermediate for the synthesis of certain pharmaceuticals. This process exemplifies a green and environmentally friendly approach with high productivity, showcasing the compound's utility in industrial applications (Guo et al., 2017).
Biotransformation for Chiral Synthesis
Another significant application involves the biotransformation of 1-(2,4-Dichlorophenyl)-2-(3,4-difluorophenyl)ethanone derivatives using microorganisms. A study isolated a bacterial strain capable of converting similar ketones to chiral alcohols with high stereoselectivity, demonstrating the potential for microbial biocatalysis in producing valuable chiral intermediates for antifungal agents (Miao et al., 2019).
Crystal Structure Analysis
Research on the crystal structure of derivatives of 1-(2,4-Dichlorophenyl)-2-(3,4-difluorophenyl)ethanone has contributed to the understanding of molecular interactions and stability. Studies have detailed the crystal structures, highlighting intermolecular hydrogen bonding and conformations that could influence the synthesis and development of new materials (Shang, 2007).
Antifungal and Antimicrobial Synthesis
The compound also serves as a precursor in the synthesis of novel derivatives with antifungal and antimicrobial properties. Research has focused on synthesizing new molecules for potential use in treating infections, demonstrating the compound's versatility in drug discovery processes (Ruan et al., 2011).
Computational Studies
Computational studies have investigated the reactions involving derivatives of 1-(2,4-Dichlorophenyl)-2-(3,4-difluorophenyl)ethanone, providing insights into the chemical reactivity and interaction mechanisms. These studies are crucial for designing more efficient synthetic routes and understanding the compound's behavior under different chemical conditions (Erdogan & Erdoğan, 2019).
Safety and Hazards
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(3,4-difluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F2O/c15-9-2-3-10(11(16)7-9)14(19)6-8-1-4-12(17)13(18)5-8/h1-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNJXRQCUDKMJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)C2=C(C=C(C=C2)Cl)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-2-(3,4-difluorophenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2569599.png)
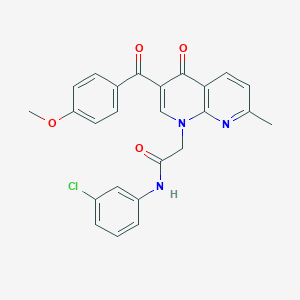

![5-[1-(3-Chloro-4-fluorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2569602.png)

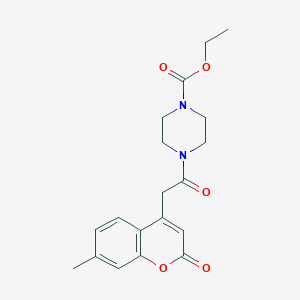

![1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B2569610.png)
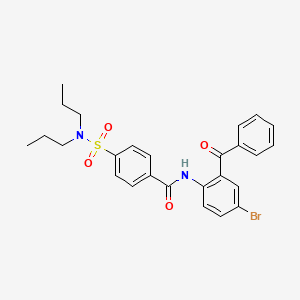
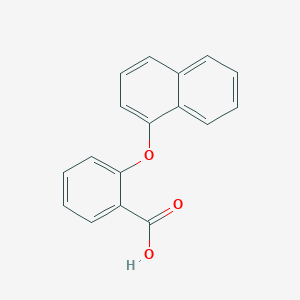
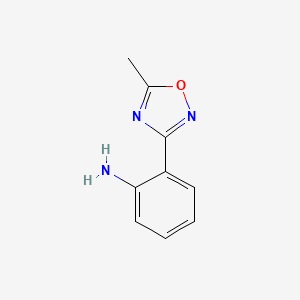
![1-(4-Chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one](/img/structure/B2569618.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2569619.png)
